molecular formula C18H20BClO3 B1454877 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester CAS No. 1196395-83-1

2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester

Cat. No.: B1454877
CAS No.: 1196395-83-1
M. Wt: 330.6 g/mol
InChI Key: DXYWKYPJDURYSM-UHFFFAOYSA-N
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Description

2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester (CAS 1196395-83-1) is an advanced, air-stable boronic ester building block essential in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it serves as a key partner for constructing biaryl and heterobiaryl systems prevalent in pharmaceutical and materials science . The electron-rich phenoxy substituent and the chloro group on the aromatic ring provide distinct electronic properties and serve as orthogonal handles for further functionalization, enabling the synthesis of complex molecular architectures. With a molecular formula of C₁₈H₂₀BClO₃ and a molecular weight of 330.61 g/mol , this compound is characterized by high purity (≥97%-98%) and is supplied as a solid that should be stored sealed in dry conditions between 2-8°C . The pinacol ester group enhances stability against protodeboronation compared to the corresponding boronic acid, facilitating easier handling and longer shelf life. Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, and organic electronic materials. It is strictly for research and further manufacturing use only, is not for diagnostic or therapeutic applications, and requires proper handling in accordance with its GHS warning classification (H315-H319-H335) .

Properties

IUPAC Name

2-(2-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(12-16(15)20)21-13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYWKYPJDURYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-4-(phenoxy)phenylboronic acid pinacol ester typically involves:

  • Introduction of the boronic ester group onto a chlorophenyl precursor.
  • Installation or presence of the phenoxy substituent on the aromatic ring.
  • Use of pinacol as the diol to form the stable boronic ester.

Two main approaches are commonly employed:

Palladium-Catalyzed Borylation (Miyaura Borylation)

This is the most widely used method for preparing arylboronic acid pinacol esters, including substituted derivatives like this compound.

Reaction Overview:

  • Starting from an aryl halide (e.g., 2-chloro-4-(phenoxy)chlorobenzene or 2-chloro-4-(phenoxy)iodobenzene).
  • Reacting with bis(pinacolato)diboron (B2Pin2).
  • Catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base such as potassium carbonate (K2CO3) or potassium acetate (KOAc) is used.
  • Solvent: typically a mixture of dioxane and water.
  • Reaction temperature: ~80 °C.
  • Reaction time: 6–12 hours.

Example Conditions:

Component Amount (equiv.) Notes
Aryl halide 1.0 2-chloro-4-(phenoxy)aryl halide
Bis(pinacolato)diboron 1.2 Boron source
Pd(PPh3)4 0.03 (3 mol%) Palladium catalyst
K2CO3 3.0 Base
Solvent Dioxane:H2O (4:1) Reaction medium
Temperature 80 °C Heating
Time 8 hours Reaction duration

Mechanism Highlights:

  • Oxidative addition of the aryl halide to Pd(0).
  • Transmetalation with bis(pinacolato)diboron.
  • Reductive elimination to form the arylboronic ester.

Yield and Purity:

  • Yields typically range from 60% to 85% depending on substrate and conditions.
  • The presence of electron-withdrawing groups like chloro can slightly reduce reactivity but is generally well tolerated.
  • Phenoxy substituent is compatible with the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C. Solvents such as THF, DCM, or toluene are commonly used.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
Recent studies have highlighted the potential of phenylboronic acid pinacol esters in developing reactive oxygen species (ROS)-responsive drug delivery systems. For instance, a modification of hyaluronic acid with phenylboronic acid pinacol ester has shown promise in delivering curcumin effectively for treating periodontitis. This system not only retains the antimicrobial efficacy of curcumin but also enhances its anti-inflammatory and antioxidative properties both in vitro and in vivo, suggesting a valuable approach for dental therapeutics targeting periodontal diseases .

Therapeutic Uses
Boronic acids, including derivatives like 2-chloro-4-(phenoxy)phenylboronic acid pinacol ester, have been investigated for their therapeutic potential in various medical conditions. These compounds can inhibit hormone-sensitive lipase and may be used in treating metabolic disorders such as obesity, dyslipidemia, and diabetes-related complications. Additionally, they have shown potential in cancer treatment, particularly for conditions like insulinoma and prostate cancer .

Synthetic Applications

Reagents in Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. It can facilitate C-H bond activation reactions when used with palladium catalysts, enabling the formation of complex biaryl compounds through coupling reactions. This application is particularly valuable in synthesizing biaryl amides and other functionalized aromatic compounds .

Kinetic Studies on Protodeboronation
Research has demonstrated that the stability of pinacol esters impacts the rates of protodeboronation significantly. Kinetic studies using NMR spectroscopy have revealed that this compound exhibits unique stability characteristics that influence its reactivity compared to other boronic acid derivatives. The hydrolytic stability of these esters is crucial for their application in synthetic methodologies .

Material Science Applications

Polymer Chemistry
In material science, boronic esters are utilized to create dynamic covalent bonds within polymer frameworks. The ability to form reversible bonds allows for the development of smart materials that can respond to environmental changes. This aspect is particularly relevant for creating self-healing materials or stimuli-responsive systems that can adapt their properties based on external stimuli.

Table 1: Summary of Therapeutic Applications

Application AreaSpecific Use CasesReferences
Drug Delivery SystemsROS-responsive systems for curcumin delivery
Metabolic DisordersTreatment for obesity and dyslipidemia
Cancer TreatmentInhibition of insulinoma and prostate cancer

Table 2: Synthetic Applications Overview

Reaction TypeDescriptionReferences
C-H Bond ActivationCoupling reactions using palladium catalysts
Protodeboronation KineticsStability analysis via NMR spectroscopy

Mechanism of Action

The mechanism of action of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating

Biological Activity

2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester is a compound that belongs to the class of boronic acid derivatives, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅ClO₂B
  • Molecular Weight : 232.54 g/mol
  • CAS Number : [XXXXXX] (specific CAS number to be determined)

Boronic acid derivatives, including this compound, primarily interact with biological molecules through reversible covalent bonding with diols. This interaction is crucial for their role in various biochemical processes, including enzyme inhibition and modulation of cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives as anticancer agents. For instance, compounds similar to this compound have been shown to inhibit the growth of cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival.

  • Case Study : In vitro assays demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial properties. The ability of these compounds to disrupt bacterial cell wall synthesis and function has been documented.

  • Research Findings : A study showed that phenylboronic acid derivatives, including pinacol esters, displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

Anti-inflammatory Effects

The anti-inflammatory potential of boronic acid derivatives is another area of interest. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

  • Experimental Data : In vivo studies indicated that treatment with this compound reduced levels of inflammatory markers in animal models of arthritis, suggesting a promising therapeutic avenue for inflammatory diseases.

Data Summary

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokines

Comparison with Similar Compounds

Solubility and Physical Properties

Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. For example:

  • Phenylboronic acid pinacol ester shows high solubility in chloroform, acetone, and ethers, with minimal differences between solvents (Fig. 3, ).
  • Azaesters (e.g., 3-(piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester) display significant solvent-dependent solubility variations, with chloroform being optimal ().

Table 1: Solubility Comparison of Selected Boronic Acid Pinacol Esters

Compound Solubility in Chloroform Solubility in Acetone Key Substituents Reference
Phenylboronic acid pinacol ester High High None
2-Chloro-4-(phenoxy)phenylboronic acid* Moderate-High* Moderate-High* Cl (2-), Phenoxy (4-) Inferred
3-Chloro-4-ethoxy-5-fluoro derivative High Moderate Cl, Ethoxy, F
3-Chloro-2-hydroxy-4-CF3 derivative High Moderate Cl, OH, CF3

*Inferred based on substituent effects: Electron-withdrawing groups (Cl) and bulky substituents (phenoxy) may reduce solubility slightly compared to unsubstituted analogs.

Reactivity in Cross-Coupling Reactions

The reactivity of boronic esters in Suzuki-Miyaura couplings is influenced by electronic and steric effects:

  • Electron-withdrawing groups (e.g., Cl, CF3) increase electrophilicity, enhancing reaction rates. For example, 3-chloro-4-cyano derivatives () react faster than unsubstituted analogs.
  • Bulky substituents (e.g., phenoxy, diethylaminomethyl) may slow coupling due to steric hindrance. describes a diethylaminomethyl-substituted analog, which might require optimized catalyst systems.

Table 2: Reactivity Trends in Suzuki-Miyaura Couplings

Compound Key Substituents Reactivity (Relative) Catalyst Compatibility Reference
4-Methylphenylboronic acid pinacol ester Methyl (electron-donating) Moderate Pd(PPh3)4
2-Chloro-4-(phenoxy)phenylboronic acid* Cl, Phenoxy Moderate-Slow* PdCl2(dppf), XPhos Pd G3 Inferred
3-Chloro-2-hydroxy-4-CF3 derivative Cl, OH, CF3 High Pd(OAc)2, SPhos

*Predicted based on steric and electronic factors.

Table 3: Application-Specific Comparisons

Compound Application Key Advantage Reference
2-Chloro-4-(phenoxy)phenylboronic acid* Polymer functionalization ROS/pH dual-responsive Inferred
4-Fluoro-2-(piperazinylmethyl) derivative Targeted therapeutics Enhanced bioavailability
3-Chloro-4-ethoxy-5-fluoro derivative Antibacterial agents Improved lipophilicity

Q & A

Q. How does the solubility profile of 2-chloro-4-(phenoxy)phenylboronic acid pinacol ester influence experimental design in cross-coupling reactions?

The compound’s solubility in organic solvents is critical for reaction efficiency. Experimental data on phenylboronic acid pinacol esters show higher solubility in chloroform and ketones compared to hydrocarbons, with moderate solubility in ethers . For Suzuki-Miyaura coupling, chloroform or acetone is recommended due to their ability to dissolve both the boronic ester and aryl halides. Pre-dissolving the ester in chloroform (2–5 mg/mL) ensures homogeneous mixing with Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in aqueous-organic biphasic systems .

Q. What purification strategies are effective for isolating this compound post-synthesis?

Column chromatography using silica gel (60–120 mesh) with hexane:ethyl acetate (4:1 to 2:1) is standard. Crystallization from cold ethanol or acetone can enhance purity (>95%), as pinacol esters typically form stable crystals . Monitor by TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm purity via ¹H NMR (characteristic B–O–C peaks at δ 1.3–1.4 ppm) .

Q. How do steric and electronic effects of the 2-chloro-4-phenoxy substituent impact reactivity in aryl cross-coupling?

The electron-withdrawing chloro group reduces electron density at the boron center, slowing transmetallation but improving regioselectivity. The bulky phenoxy group increases steric hindrance, favoring coupling with less hindered aryl halides. Kinetic studies suggest using PdCl₂(dppf) with DMF at 80°C to mitigate steric effects .

Advanced Research Questions

Q. How can this compound be utilized in electrochemical biosensing platforms?

The boronic ester moiety can be electrodeposited on Au electrodes via diazonium salt reduction to create functionalized surfaces. Post-deposition, deprotection with HCl/MeOH (1:1) generates free boronic acid, enabling selective binding to diols (e.g., glycoproteins) or ROS-sensitive prodrug activation . Optimize layer thickness (<10 nm) via cyclic voltammetry (scan rate 50 mV/s, 5 cycles) to balance conductivity and binding capacity .

Q. What methodologies validate the compound’s role in ROS-activated prodrug systems for targeted cancer therapy?

In lysosomal environments, H₂O₂ cleaves the pinacol ester to release cytotoxic agents. Validate activation kinetics using UV-Vis (λ = 400 nm for nitrophenol byproducts) . In vitro, treat cancer cells (e.g., HeLa) with 5–20 µM prodrug and measure IC₅₀ via MTT assay. Compare ROS levels using DCFH-DA fluorescence to confirm lysosome-specific activation .

Q. How do solid-state phosphorescence properties of phenylboronic acid pinacol esters inform material design?

Despite lacking heavy atoms, pinacol esters exhibit room-temperature phosphorescence (λem = 450–550 nm, lifetime ~1–5 s) due to T₁-state out-of-plane distortion at the B–C bond. Use XRD to correlate packing patterns (e.g., π-stacking vs. H-bonding) with emission intensity. Doping into PMMA matrices enhances stability for optoelectronic applications .

Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile variations in hydrocarbon solubility?

Some studies report negligible solubility in hexane, while others note trace dissolution (<0.1 mg/mL). These discrepancies arise from residual polar impurities (e.g., pinacol) in commercial samples. Pre-purify via silica gel chromatography and confirm solubility via gravimetric analysis after 24 hr stirring .

Q. Conflicting yields in Suzuki-Miyaura coupling: What factors dominate?

Yields vary (40–85%) depending on the aryl halide’s electronic profile. Electron-deficient partners (e.g., 4-CF₃-C₆H₄Br) achieve >80% yield with Pd(OAc)₂/XPhos, while electron-rich substrates require SPhos ligands and microwave heating (100°C, 30 min) .

Methodological Best Practices

  • Storage: Store at −20°C under argon; shelf life >2 years. Avoid moisture to prevent hydrolysis .
  • Handling ROS-sensitive assays: Prepare fresh H₂O₂ solutions (0.1–10 mM in PBS pH 7.4) and quantify reaction progress via LC-MS (ESI− mode) .
  • Electrochemical deposition: Use 0.1 M TBAPF₆ in acetonitrile for stable film formation; characterize by EIS (charge transfer resistance <50 Ω) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester
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2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester

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